2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide
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Description
2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is a useful research compound. Its molecular formula is C16H15Cl2NOS and its molecular weight is 340.26. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is a member of a class of organic compounds that exhibit significant biological activity. Its structure includes a chlorophenyl group and a sulfanyl moiety, which are known to contribute to various pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20Cl2N2OS
- Molar Mass : 381.33 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The sulfanyl group may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
- Anticancer Activity : Similar compounds have shown promise in inducing apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties.
- Anti-inflammatory Effects : Compounds containing chlorophenyl groups are often associated with anti-inflammatory activities, which may be relevant for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of compounds structurally similar to this compound. For instance:
- Cell Line Studies : Research has demonstrated that derivatives of chlorophenyl compounds exhibit significant cytotoxicity against various cancer cell lines. In particular, compounds with similar structures have shown IC50 values ranging from 0.39 µM to 49.85 µM against A375 and A549 cell lines respectively .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A375 | 0.39 | Apoptosis induction |
Compound B | A549 | 49.85 | Cell cycle arrest |
Anti-inflammatory Properties
Compounds with chlorophenyl and sulfanyl groups have also been investigated for their anti-inflammatory properties:
- In Vivo Studies : Animal models have shown that similar compounds significantly reduce inflammation markers such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases.
Case Studies
- Case Study on Antitumor Activity :
-
Case Study on Inflammatory Response :
- A study assessed the anti-inflammatory effects of a related compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory cytokine levels after administration of the compound.
Pharmacological Applications
Given its promising biological activities, this compound could have several pharmacological applications:
- Cancer Treatment : Due to its potential anticancer properties, further development could lead to the formulation of new chemotherapeutic agents.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses may make it suitable for treating conditions such as rheumatoid arthritis or other inflammatory disorders.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAFCCXBNBDSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.